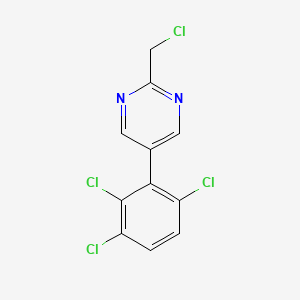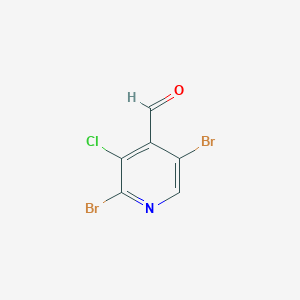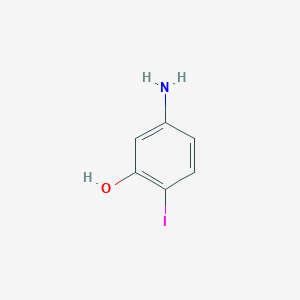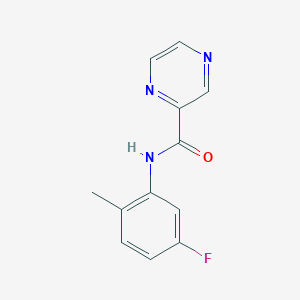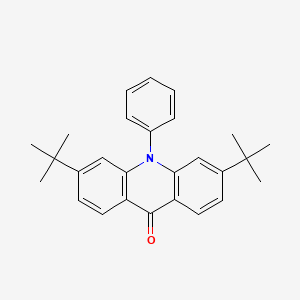
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of tert-butyl groups at the 3 and 6 positions, a phenyl group at the 10 position, and an acridinone core. This compound is often utilized in photoredox catalysis due to its high chemical stability and redox potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,6-di-tert-butylacridin-9(10H)-one with a phenyl-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions: 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acridinium salts.
Reduction: Reduction reactions can convert the acridinone core to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include acridinium salts, dihydroacridine derivatives, and various substituted acridinones .
科学的研究の応用
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one primarily involves its role as a photocatalyst. Upon light absorption, the compound undergoes photoexcitation, leading to the generation of reactive intermediates. These intermediates can then participate in various chemical transformations, such as hydrogen atom transfer and electron transfer processes. The molecular targets and pathways involved include aromatic substrates and heteroaromatic azoles .
類似化合物との比較
- 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate
- 3,6-Bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-acridinium tetrafluoroborate
Comparison: Compared to similar compounds, 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one exhibits higher chemical stability and a more favorable redox potential, making it a superior photocatalyst. Its unique structural features, such as the presence of tert-butyl groups, contribute to its enhanced performance in photoredox reactions .
特性
分子式 |
C27H29NO |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
3,6-ditert-butyl-10-phenylacridin-9-one |
InChI |
InChI=1S/C27H29NO/c1-26(2,3)18-12-14-21-23(16-18)28(20-10-8-7-9-11-20)24-17-19(27(4,5)6)13-15-22(24)25(21)29/h7-17H,1-6H3 |
InChIキー |
TUQNVKXKYRDLPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(N2C4=CC=CC=C4)C=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


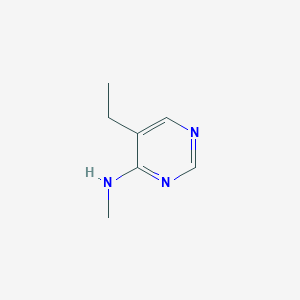
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)
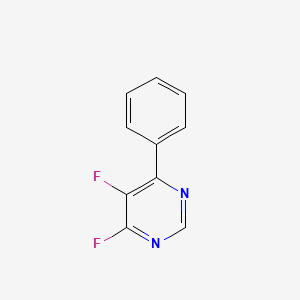

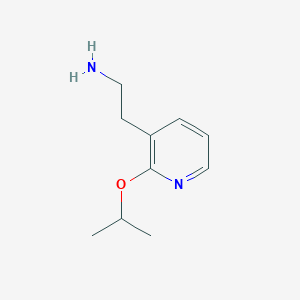
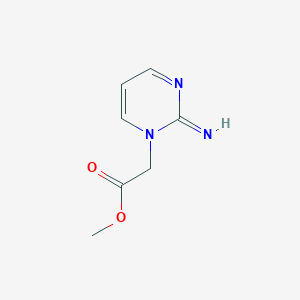

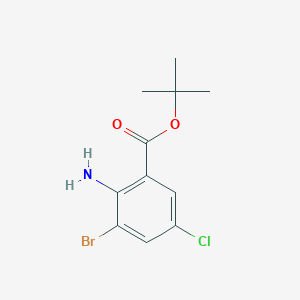
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)
